molecular formula C8H7BrN2O B1448735 1,8-Naphthyridin-3-ol hydrobromide CAS No. 1803607-07-9

1,8-Naphthyridin-3-ol hydrobromide

Cat. No.: B1448735
CAS No.: 1803607-07-9
M. Wt: 227.06 g/mol
InChI Key: QXTZCVKRXLPARM-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-3-ol hydrobromide is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The core structure of 1,8-naphthyridine is found in various pharmacologically active molecules, making it a significant compound in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

1,8-Naphthyridin-3-ol hydrobromide plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with the CB2 receptor, a protein involved in immune modulation . This interaction can lead to changes in cell signaling pathways and immune responses. Additionally, this compound can act as a ligand for metal-catalyzed reactions, further highlighting its versatility in biochemical processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of activated lymphocytes and down-regulate the production of pro-inflammatory cytokines such as TNF-α . These effects suggest that this compound may have potential therapeutic applications in treating inflammatory and autoimmune diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind selectively to the CB2 receptor, leading to the inhibition of cell proliferation and down-regulation of inflammatory markers . Additionally, this compound can modulate the activity of enzymes involved in metabolic pathways, further influencing cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it may exhibit toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the synthesis of 1,8-naphthyridines, a class of compounds with diverse biological activities . These interactions can lead to changes in metabolic pathways and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Chemical Reactions Analysis

Types of Reactions: 1,8-Naphthyridin-3-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted naphthyridine derivatives, which have significant applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1,8-naphthyridin-3-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O.BrH/c11-7-4-6-2-1-3-9-8(6)10-5-7;/h1-5,11H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTZCVKRXLPARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2N=C1)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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